molecular formula C4H10N2O2 B1367805 2-Methoxypropanohydrazide CAS No. 887029-63-2

2-Methoxypropanohydrazide

Cat. No. B1367805
M. Wt: 118.13 g/mol
InChI Key: SGCSGQGGDRALGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxypropanohydrazide is a chemical compound with the linear formula C4H10N2O2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2-Methoxypropanohydrazide contains a total of 17 bonds. There are 7 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 N hydrazine, and 1 ether (aliphatic) .


Physical And Chemical Properties Analysis

The molecular weight of 2-Methoxypropanohydrazide is 118.13 . Other physical and chemical properties such as melting point, solubility, and reactivity can be determined through various analytical methods .

Scientific Research Applications

Synthesis and Biological Activity

  • A study focused on the synthesis of novel 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives. These compounds were analyzed for their analgesic, antifungal, antibacterial, and antiproliferative activities. Notably, some synthesized compounds displayed promising analgesic and antiproliferative activities (Vijaya Raj et al., 2007).

Modification of DNA Structure

  • Research explored the effects of 2-methoxyestradiol on DNA structure modification in cancer cells, particularly focusing on reactive nitrogen species generation. This study is significant in understanding the mechanistic action of similar compounds on DNA and their potential therapeutic applications in cancer treatment (Górska-Ponikowska et al., 2020).

Insecticidal Applications

  • Methoxyfenozide, a related compound, has been studied for its insecticidal properties. It exhibits high efficacy against various caterpillar pests and demonstrates a good safety margin for non-target organisms (Carlson et al., 2001).

Anticancer Mechanisms

  • A study examined 2-methoxyestradiol's role in inducing apoptosis in leukemia cells through a free radical-mediated mechanism. The findings suggest potential clinical applications for 2-methoxyestradiol in combination with other ROS-generating agents (Zhou et al., 2003).

Therapeutic and Nutraceutical Applications

  • The p-methoxycinnamic acid, a related compound, has been studied for its diverse therapeutic and nutraceutical applications, highlighting its potential in the treatment and prevention of chronic diseases (Płowuszyńska & Gliszczyńska, 2021).

Anti-Trypanosoma Activity

  • Research on novel copper complexes, including those with 2-methoxybenzhydrazide derivatives, showed promising in vitro anti-Trypanosoma cruzi activity, suggesting potential for Chagas disease treatment (Paixão et al., 2019).

Aroma and Flavor in Food Science

  • Methoxypyrazines, another related group, contribute significantly to the aroma and flavor of various foods, and are a subject of extensive research in food science (Sidhu et al., 2015).

Safety And Hazards

When handling 2-Methoxypropanohydrazide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2-methoxypropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c1-3(8-2)4(7)6-5/h3H,5H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCSGQGGDRALGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586411
Record name 2-Methoxypropanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxypropanehydrazide

CAS RN

887029-63-2
Record name 2-Methoxypropanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxypropanohydrazide
Reactant of Route 2
Reactant of Route 2
2-Methoxypropanohydrazide
Reactant of Route 3
Reactant of Route 3
2-Methoxypropanohydrazide
Reactant of Route 4
2-Methoxypropanohydrazide
Reactant of Route 5
2-Methoxypropanohydrazide
Reactant of Route 6
2-Methoxypropanohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.